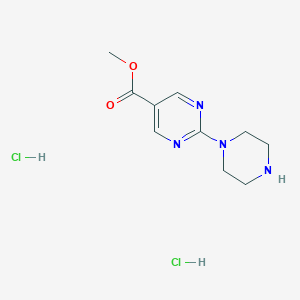
Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride” is a chemical compound with the CAS Number: 2377034-30-3 . It has a molecular weight of 295.17 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 2- (piperazin-1-yl)pyrimidine-5-carboxylate dihydrochloride” and its InChI Code is "1S/C10H14N4O2.2ClH/c1-16-9 (15)8-6-12-10 (13-7-8)14-4-2-11-3-5-14;;/h6-7,11H,2-5H2,1H3;2*1H" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 295.17 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications
Anticancer Properties
AT14564 derivatives have shown promise as potential anticancer agents. Their mechanism of action involves inhibiting cancer cell growth and proliferation. Researchers are investigating their effectiveness against various cancer types, including breast, lung, and colon cancers. Further studies are needed to optimize their efficacy and safety profiles .
Antiviral Activity
AT14564 derivatives exhibit antiviral properties. They interfere with viral replication and may be effective against RNA viruses such as influenza and hepatitis C. These compounds could potentially serve as antiviral drug candidates, contributing to the fight against infectious diseases .
Antimalarial Applications
Piperidine-based compounds, including AT14564, have demonstrated activity against malaria parasites. Researchers are exploring their potential as antimalarial agents. By targeting essential pathways in the parasite’s life cycle, these compounds may offer an alternative to existing antimalarial drugs .
Antimicrobial Effects
AT14564 derivatives possess antimicrobial properties. They inhibit the growth of bacteria and fungi, making them relevant for treating infections. Their mode of action involves disrupting microbial cell membranes or essential enzymes. These compounds could contribute to the development of novel antibiotics .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. AT14564 derivatives exhibit anti-inflammatory effects by modulating immune responses. Researchers are investigating their potential in conditions such as rheumatoid arthritis and inflammatory bowel disease. These compounds may offer new therapeutic options for managing inflammation .
Neuroprotective Applications
Emerging evidence suggests that AT14564 derivatives have neuroprotective properties. They may help prevent neuronal damage and improve cognitive function. Researchers are exploring their potential in Alzheimer’s disease and other neurodegenerative disorders. These compounds could contribute to future treatments for brain-related conditions .
Mechanism of Action
While the specific mechanism of action for this compound is not available, a related compound, a novel triazole-pyrimidine hybrid, showed promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Safety and Hazards
properties
IUPAC Name |
methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.2ClH/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14;;/h6-7,11H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTXLRJJCQDUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2450341.png)
![3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2450342.png)
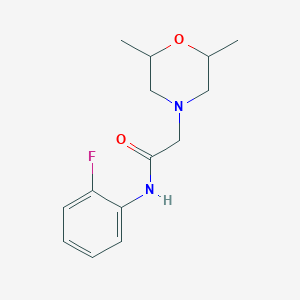
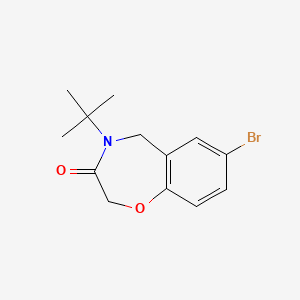
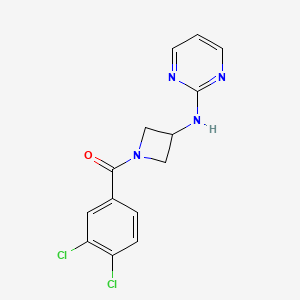
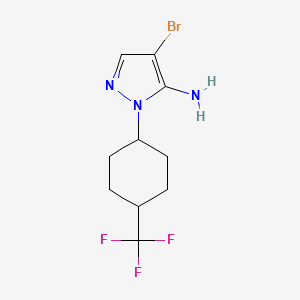
![3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2450349.png)


![[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methyl-phenylcyanamide](/img/structure/B2450354.png)
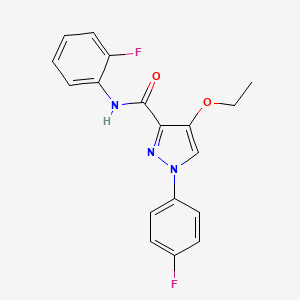
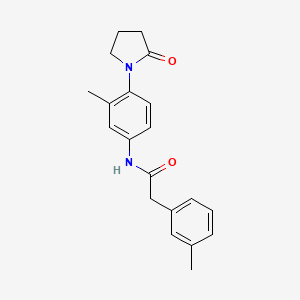
![N-cycloheptyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2450358.png)